Diethyl Methylphosphonate-13C

Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, are fundamental to many areas of modern chemistry. Their importance stems from their wide range of applications, from biological systems to industrial processes. jelsciences.comfrontiersin.orgwikipedia.org In biochemistry, organophosphorus compounds like adenosine (B11128) triphosphate (ATP) are central to energy transfer in all living cells. jelsciences.comresearchgate.net

These compounds are also integral to medicinal chemistry, with numerous phosphorus-containing drugs used clinically and many more under investigation. frontiersin.org For example, phosphonates, which are analogs of natural phosphates, have shown antibacterial, anticancer, and antiviral activities. jelsciences.comresearchgate.net Beyond medicine, organophosphorus compounds are used extensively in agriculture as pesticides and herbicides, in materials science as flame retardants and plasticizers, and as ligands in metal-catalyzed reactions for organic synthesis. frontiersin.orgwikipedia.orgnetascientific.com

Diethyl Methylphosphonate (B1257008) as a Prototypical Phosphonate (B1237965) Ester in Chemical Research

Diethyl methylphosphonate (DEMP) is a well-studied example of a phosphonate ester. Its relatively simple structure makes it an ideal model compound for investigating the chemical and physical properties of this class of molecules. acs.orgcymitquimica.com Researchers utilize DEMP in studies ranging from understanding reaction mechanisms to developing new synthetic methodologies. netascientific.comlookchem.com

For instance, it has been used in studies of radiolytic reactions to understand the degradation of more complex and hazardous organophosphorus compounds. acs.org Furthermore, DEMP serves as a precursor in the synthesis of various other compounds, including those with potential applications in pharmaceuticals and agriculture. netascientific.comchemimpex.com Its use as a reagent in organic synthesis makes it a valuable tool in laboratory settings focused on creating new chemical entities. netascientific.comchemimpex.com

Rationale for Carbon-13 Isotopic Labeling in Advanced Chemical and Biochemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. creative-proteomics.com Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. While the natural abundance of ¹³C is only about 1.1%, compounds can be synthesized with a much higher proportion of this isotope. nih.gov This enrichment with ¹³C provides several advantages in scientific research.

One of the primary benefits of ¹³C labeling is its use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov In ¹³C NMR, the larger chemical shift range compared to proton (¹H) NMR reduces signal overlap, allowing for more detailed structural analysis of molecules. nih.gov In mass spectrometry, the known mass difference between ¹²C and ¹³C allows for the precise tracking of molecules and their fragments, which is invaluable for elucidating reaction mechanisms and metabolic pathways. Because ¹³C is non-radioactive, it is safer to handle and dispose of compared to the radioactive isotope ¹⁴C, making it suitable for a wider range of experiments, including those involving biological systems. researchgate.net

Overview of Interdisciplinary Research Domains Utilizing Diethyl Methylphosphonate-13C

The unique properties of this compound make it a valuable tool in several interdisciplinary research fields:

Metabolic Studies: In biochemistry and medicine, ¹³C-labeled compounds are used to trace the metabolic fate of molecules within living organisms. studysmarter.co.uk By introducing this compound, researchers can follow its absorption, distribution, metabolism, and excretion, providing insights into the biotransformation of organophosphorus compounds.

Environmental Science: Labeled compounds are used as standards in environmental analysis to track the presence and degradation of pollutants. isotope.com this compound can be used to study the environmental fate of phosphonate-based pesticides and chemical agents.

Chemical Synthesis and Mechanistic Studies: In organic chemistry, ¹³C labeling helps to elucidate complex reaction mechanisms. lookchem.com By tracking the position of the ¹³C atom throughout a chemical transformation, chemists can gain a deeper understanding of how bonds are formed and broken.

Pharmacokinetics and Drug Development: In pharmaceutical research, isotopic labeling is crucial for studying how drugs are processed by the body. While Diethyl Methylphosphonate itself is not a drug, studies with its ¹³C-labeled form can provide valuable information for the development of new phosphonate-based therapeutic agents. lookchem.com

Data Tables

Properties of Diethyl Methylphosphonate (Unlabeled)

| Property | Value |

| Molecular Formula | C₅H₁₃O₃P |

| Molecular Weight | 152.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 190 - 194 °C |

| Density | ~1.04 g/cm³ |

| CAS Number | 683-08-9 |

This table presents general properties of the unlabeled compound, which are largely retained by the ¹³C-labeled version. netascientific.comisotope.comchemicalbook.com

Applications of Diethyl Methylphosphonate in Research

| Research Area | Application |

| Agriculture | Precursor for pesticides and herbicides. netascientific.comchemimpex.com |

| Materials Science | Synthesis of flame retardants and plasticizers. frontiersin.orgnetascientific.com |

| Pharmaceuticals | Synthesis of antiviral and anticancer agents. netascientific.comlookchem.comchemimpex.com |

| Chemical Synthesis | Reagent for studying reaction mechanisms. netascientific.com |

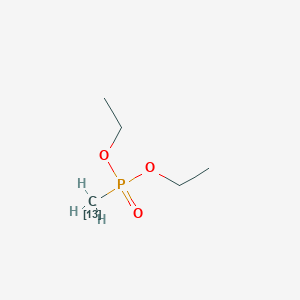

Structure

3D Structure

Properties

Molecular Formula |

C5H13O3P |

|---|---|

Molecular Weight |

153.12 g/mol |

IUPAC Name |

1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |

InChI |

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |

InChI Key |

NYYLZXREFNYPKB-LBPDFUHNSA-N |

Isomeric SMILES |

CCOP(=O)([13CH3])OCC |

Canonical SMILES |

CCOP(=O)(C)OCC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of Diethyl Methylphosphonate-13C. By analyzing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of each atom within the molecule.

High-resolution ¹³C NMR spectroscopy is instrumental in confirming the successful incorporation and position of the ¹³C isotope. The spectrum of this compound is characterized by distinct signals for each of the three unique carbon environments: the labeled methyl carbon (¹³CH₃), the methylene (B1212753) carbons of the ethyl groups (-OC H₂CH₃), and the terminal methyl carbons of the ethyl groups (-OCH₂C H₃).

A key feature of the ¹³C NMR spectrum is the spin-spin coupling between the ¹³C nucleus and the adjacent phosphorus-31 (³¹P) nucleus. This interaction, denoted as ¹JC-P, results in the splitting of the ¹³C signal for the labeled methyl group into a doublet. The magnitude of this coupling constant provides valuable information about the C-P bond.

Table 1: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JC-P, Hz) |

|---|---|---|---|

| ¹³CH₃-P | ~10-12 | Doublet | ~140-145 |

| -OC H₂CH₃ | ~61-63 | Doublet | ~6-7 |

Note: Chemical shifts are referenced to a standard and can vary slightly depending on the solvent and experimental conditions.

³¹P NMR spectroscopy serves as a direct method to confirm the chemical environment of the phosphorus atom, verifying the presence of the phosphonate (B1237965) functionality. In this compound, the ³¹P nucleus is coupled to the protons of the directly attached ¹³C-labeled methyl group and the protons of the ethoxy groups.

The resulting spectrum typically shows a complex multiplet, which can be simplified using proton decoupling techniques. The chemical shift of the phosphorus signal is characteristic of a dialkyl alkylphosphonate.

Table 2: Typical ³¹P NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|

Note: Chemical shifts are referenced to an external standard, typically 85% H₃PO₄.

¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule, allowing for a comprehensive structural assignment. The spectrum of this compound exhibits distinct signals for the methyl protons attached to the ¹³C-labeled carbon, the methylene protons of the ethyl groups, and the terminal methyl protons of the ethyl groups.

Coupling between the protons and the adjacent ³¹P nucleus leads to characteristic splitting patterns. For instance, the protons of the ¹³C-labeled methyl group appear as a doublet due to coupling with the phosphorus atom (²JH-P).

Table 3: Indicative ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹³CH₃-P | ~1.4-1.6 | Doublet | ²JH-P ≈ 17-19 |

| -OC H₂CH₃ | ~4.0-4.2 | Multiplet | ³JH-H ≈ 7, ³JH-P ≈ 7 |

Note: Chemical shifts and coupling constants are approximate and can be influenced by the solvent and spectrometer frequency.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the connectivity between atoms in this compound. nih.govsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. libretexts.org For this compound, the HSQC spectrum would show a correlation peak between the protons of the labeled methyl group and the ¹³C-labeled carbon, as well as correlations for the ethyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. wisc.edu This is particularly useful for confirming the connectivity across the phosphorus atom, for example, showing a correlation between the protons of the ethyl groups and the ¹³C-labeled methyl carbon.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other. sdsu.edu In this compound, this would clearly show the coupling between the methylene and methyl protons within the ethyl groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its isotopic enrichment and purity.

Mass spectrometry directly measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of this compound. The presence of the ¹³C isotope results in a molecular weight that is one mass unit higher than its unlabeled counterpart.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. By comparing the measured mass to the calculated theoretical mass, the presence and position of the ¹³C label can be unequivocally verified.

Furthermore, the relative intensities of the isotopic peaks in the mass spectrum allow for the quantification of the isotopic enrichment. nih.gov This is crucial for applications where a high degree of isotopic labeling is required. Mass spectrometry is also a sensitive tool for detecting and identifying any impurities present in the sample, thereby providing a comprehensive assessment of the compound's purity. The use of isotopically labeled internal standards in mass spectrometry can also improve the accuracy of quantification. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Analysis of Fragmentation Pathways for Carbon-13 Labeled Ions (e.g., Electrospray Ionization-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a crucial technique for analyzing the structure of organophosphorus compounds like Diethyl Methylphosphonate (B1257008). nih.gov The introduction of a stable isotope, such as Carbon-13, into the methyl group attached to the phosphorus atom (P-CH3) provides a distinct advantage in elucidating its fragmentation pathways. nih.gov This isotopic label acts as a tracer, allowing researchers to track the fate of the methyl group during collision-induced dissociation (CID).

In ESI-MS, this compound is typically protonated to form the precursor ion [M+H]+. For this compound (¹²C₄¹³C₁H₁₃O₃P), the molecular weight is approximately 153.13 g/mol , giving a protonated ion with an m/z of around 154. The fragmentation of this ion is predictable and systematic. nih.gov

Common fragmentation pathways for alkyl phosphonates involve the neutral loss of alkene molecules (e.g., ethene, C₂H₄) from the ethyl ester groups through a McLafferty-type rearrangement. mdpi.com The presence of the ¹³C label on the P-methyl group means that any fragment retaining this group will have a mass-to-charge ratio (m/z) that is one unit higher than the corresponding fragment from the unlabeled compound. This difference is invaluable for confirming fragmentation mechanisms. nih.gov

For the [M+H]+ ion of this compound, the primary fragmentation steps observed are:

Loss of Ethene (C₂H₄): The precursor ion at m/z 154 loses a molecule of ethene (28 Da), resulting in a fragment ion at m/z 126. This corresponds to the loss of one of the ethyl groups.

Consecutive Loss of a Second Ethene Molecule: The fragment at m/z 126 can subsequently lose a second molecule of ethene, leading to a fragment ion at m/z 98.

The ¹³C label remains on the phosphorus-containing core throughout these initial fragmentation steps, allowing for unambiguous identification of the resulting ions. The study of these predictable fragmentation patterns is essential for the structural confirmation of both known and unknown organophosphorus compounds in various analytical applications. nih.govnih.gov

| Proposed Structure | m/z (Da) | Description of Loss |

|---|---|---|

| [¹³CH₃P(O)(OCH₂CH₃)₂H]⁺ | 154 | Precursor Ion |

| [¹³CH₃P(O)(OH)(OCH₂CH₃)]⁺ | 126 | Neutral loss of ethene (C₂H₄) |

| [¹³CH₃P(O)(OH)₂H]⁺ | 98 | Consecutive neutral loss of a second ethene molecule |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is dominated by strong absorptions corresponding to its key structural features.

The most prominent absorption band in the spectrum of a phosphonate is the P=O (phosphoryl) stretching vibration. researchgate.net This is a very strong and sharp peak typically found in the region of 1250-1280 cm⁻¹. Another key feature is the P-O-C linkage, which gives rise to strong asymmetric and symmetric stretching vibrations. researchgate.net The asymmetric P-O-C stretch usually appears as a strong band around 1030-1050 cm⁻¹, while the symmetric stretch can be found at lower wavenumbers. researchgate.net

The spectrum also displays characteristic absorptions for the alkyl groups. The C-H stretching vibrations of the methyl (CH₃) and ethyl (CH₂CH₃) groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org Additionally, C-H bending (deformation) vibrations for these groups appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.org The presence of the ¹³C isotope in the P-methyl group may cause a slight shift in the vibrational frequencies of the P-¹³C bond compared to the P-¹²C bond, though this shift is often subtle and may be difficult to resolve without high-resolution instrumentation.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium to Strong |

| P=O Stretch | Phosphoryl | 1250-1280 | Very Strong |

| P-O-C Stretch (asymmetric) | Phosphonate Ester | 1030-1050 | Very Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350-1470 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Analysis (applicable to phosphonate derivatives)

While obtaining a suitable single crystal of a liquid compound like this compound at room temperature can be challenging, the principles of X-ray crystallography are highly applicable to the broader class of phosphonate derivatives, many of which are crystalline solids. mdpi.com For these derivatives, a beam of X-rays is directed at a single crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision. wikipedia.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involving Diethyl Methylphosphonate (B1257008) and its Derivatives

The phosphorus center in diethyl methylphosphonate is electrophilic, making it susceptible to attack by nucleophiles. The reaction mechanisms are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic substitution at the phosphorus center is a key aspect of the reactivity of diethyl methylphosphonate. Studies on dialkyl methylphosphonates with alkoxides have shown that the reaction is first-order with respect to the nucleophile under most conditions. The accepted mechanism for nucleophilic substitution at a phosphorus center typically involves the formation of a pentacoordinate species, which can be either a transient transition state or a more stable intermediate.

The primary pathways for nucleophilic attack involve the phosphorus atom, leading to the displacement of one of the ethoxy groups. The reaction rate and pathway can be influenced by the conformation of the incoming nucleophile. For instance, the alkaline hydrolysis of organophosphorus compounds can proceed through either a direct-displacement mechanism (a one-step process) or a multi-step pathway involving a pentavalent intermediate, depending on the orientation of the attacking hydroxide ion.

A generalized scheme for nucleophilic substitution on diethyl methylphosphonate is shown below, where Nu⁻ represents a nucleophile:

Attack at Phosphorus: Nu⁻ + CH₃P(O)(OC₂H₅)₂ → [Nu-P(O)(CH₃)(OC₂H₅)₂]⁻ → Nu-P(O)(CH₃)(OC₂H₅) + ⁻OC₂H₅

This process is fundamental to many synthetic and biological transformations of phosphonates.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In complex systems involving derivatives of diethyl methylphosphonate, the presence of multiple electrophilic sites can lead to different reaction products. For example, in reactions of diethyl trichloro-methyl phosphonate (B1237965) with a nucleophile like diphenyl methyl phosphinite, the attack can theoretically occur at the phosphorus center or at one of the chlorine atoms.

Density Functional Theory (DFT) calculations on such systems have shown that the nucleophilic attack occurs preferentially at a chlorine atom rather than the phosphonate phosphorus atom. This high regioselectivity is explained by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. The LUMO of diethyl trichloro-methyl phosphonate is shown to be condensed at the chlorine atom, indicating it as the primary site for nucleophilic attack. This theoretical prediction aligns with experimental outcomes where the reaction proceeds via attack on the halogen.

| Reactant 1 | Reactant 2 | Predicted Site of Attack | Method | Reference |

| Diethyl trichloro-methyl phosphonate | Diphenyl methyl phosphinite | Chlorine atom | DFT Calculations | |

| Diethyl methylphosphonate | Alkoxides | Phosphorus atom | Kinetic Studies |

Degradation Pathways and Chemical Transformations

Understanding the degradation of diethyl methylphosphonate is crucial for environmental remediation and for the development of stable formulations. The primary degradation routes include reactions with reactive oxygen species, thermal decomposition, and hydrolysis.

Hydroxyl radicals (•OH) are highly reactive oxygen species that can effectively degrade organophosphorus compounds. Studies on diethyl methylphosphonate (DEMP) have shown that it reacts with •OH radicals, leading to its degradation. The rate constant for the reaction between DEMP and •OH has been determined to be (6 ± 1) × 10⁸ M⁻¹ s⁻¹.

The primary mechanism of degradation is initiated by the abstraction of a hydrogen atom from one of the ethyl groups, creating a carbon-centered radical. This pathway is the major route for •OH radical reactions, as electron abstraction or •OH addition reactions are not significantly observed. The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxyl radical, which subsequently undergoes further reactions to yield stable end products. The primary product identified from the reaction of DEMP with hydroxyl radicals in the presence of oxygen is ethyl methylphosphonate (the monoester).

Rate Constants for Reaction with •OH

| Compound | Rate Constant (M⁻¹ s⁻¹) | Primary Mechanism | Major Product |

|---|---|---|---|

| Diethyl Methylphosphonate (DEMP) | (6 ± 1) × 10⁸ | H-abstraction | Ethyl Methylphosphonate |

| Dimethyl Methylphosphonate (DMMP) | (2 ± 1) × 10⁸ | H-abstraction | Methyl Methylphosphonate |

Thermocatalytic decomposition is an effective method for breaking down stable organophosphorus compounds into less harmful substances. This process typically involves heating the compound in the presence of a catalyst, often a metal oxide. Studies on dimethyl methylphosphonate (DMMP), a close structural analog of DEMP, provide insight into this process.

On metal oxide catalysts such as CeO₂, CuO/ZrO₂, and Al₂O₃, the decomposition of DMMP proceeds through the cleavage of the P-OCH₃ bonds, followed by the more resilient P-CH₃ bond. The initial step is the cleavage of a methoxy (B1213986) bond, which can occur at temperatures around 200°C on Al₂O₃. The second methoxy bond is removed at higher temperatures (e.g., 300°C). The P-CH₃ bond is significantly more stable and may remain intact on some single-valent metal oxide surfaces even at temperatures above 400°C.

The process involves nucleophilic substitution by surface hydroxyl groups on the catalyst, leading to the formation of gaseous methanol (B129727) and surface-bound phosphorus species. The released methanol can be further oxidized to CO₂, CO, and H₂O at higher temperatures.

Hydrolysis is a key degradation pathway for phosphonates in aqueous environments. The stability of diethyl methylphosphonate towards hydrolysis is dependent on pH and temperature. The process involves the sequential cleavage of the two P-OC₂H₅ ester bonds.

Studies on the hydrolysis of DMMP in hot-compressed water show that the reaction follows pseudo-first-order kinetics. The primary products are methylphosphonic acid and the corresponding alcohol (methanol for DMMP, and ethanol (B145695) for DEMP). The hydrolysis is essentially a two-step reaction, with the formation of the monoester (e.g., ethyl methylphosphonate from DEMP) as an intermediate.

For DMMP hydrolysis in hot-compressed water (200-300°C), the reaction yields methylphosphonic acid and methanol as the only detectable products. The pressure was found to have no discernible effect on the hydrolysis rate in this state. The activation energy for this process was determined to be 90.17 ± 5.68 kJ/mol, with a pre-exponential factor of 10⁷.⁵¹±⁰.⁵⁸ s⁻¹. Acidic conditions are known to catalyze the hydrolysis of phosphonates.

Kinetic Parameters for DMMP Hydrolysis in Hot-Compressed Water

| Parameter | Value |

|---|---|

| Reaction Order | Pseudo-first-order |

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol |

| Pre-exponential Factor (A) | 10⁷.⁵¹±⁰.⁵⁸ s⁻¹ |

Kinetic Isotope Effects (KIE) in Carbon-13 Labeled Phosphonate Reactions

Kinetic Isotope Effects are a sensitive probe for understanding the bonding changes that occur at or before the rate-determining step of a chemical reaction. The replacement of a ¹²C atom with a ¹³C atom can lead to a small but measurable change in the reaction rate. This ¹³C KIE can provide detailed information about the transition state structure.

The magnitude of the ¹³C KIE is directly related to the change in bonding to the isotopically labeled carbon atom between the ground state and the transition state. A primary ¹³C KIE is observed when a bond to the ¹³C atom is being formed or broken in the rate-determining step. A secondary ¹³C KIE can arise from changes in hybridization or hyperconjugation at the labeled position.

For a hypothetical reaction involving Diethyl Methylphosphonate-13C, measuring the KIE at the phosphonate methyl carbon could reveal:

Concerted vs. Stepwise Mechanisms: In a concerted reaction where the C-P bond is significantly altered in the transition state, a notable KIE would be expected.

Nature of the Transition State: The magnitude of the KIE can help distinguish between early and late transition states.

While general principles of ¹³C KIE measurements are well-established, specific experimental data for reactions of this compound are not available to populate a data table.

Isotopic labeling is crucial for detecting scrambling and exchange reactions, where atoms move between different positions within a molecule or between molecules. In the context of this compound, such studies could uncover:

Intramolecular Rearrangements: Whether the labeled methyl group can migrate to other positions within the molecule under specific reaction conditions.

Intermolecular Exchange: If the methyl group can be exchanged with other molecules in the reaction mixture.

Studies on the analogous dimethyl methylphosphonate have suggested the possibility of methyl group interchange, a phenomenon that could be definitively investigated using ¹³C labeling. However, detailed studies and quantitative data on isotopic scrambling and exchange specifically for this compound are not present in the available literature.

Applications of Diethyl Methylphosphonate 13c in Academic Research

As a Stable Isotope Tracer in Diverse Systems

The incorporation of the ¹³C isotope into the diethyl methylphosphonate (B1257008) structure provides a distinct mass signature that can be detected and quantified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This labeling enables precise tracking of the compound and its metabolic or degradation products.

Tracing Chemical Transformations and Reaction Progress

In the realm of chemical synthesis, understanding reaction mechanisms and kinetics is paramount. Diethyl Methylphosphonate-13C can be employed as a tracer to elucidate the pathways of chemical transformations. By introducing the ¹³C-labeled compound into a reaction, chemists can monitor the incorporation of the labeled methylphosphonate moiety into the final products. This approach provides invaluable insights into reaction intermediates and the sequence of bond-forming and bond-breaking events.

For instance, in the synthesis of various organophosphorus compounds, tracking the ¹³C label can confirm the intended molecular rearrangements and assess the efficiency of the reaction. Techniques such as ¹³C-NMR and mass spectrometry are instrumental in identifying and quantifying the labeled species at various stages of the reaction, thereby providing a detailed map of the chemical transformation.

| Research Finding | Analytical Technique | Implication |

| Elucidation of reaction pathways | ¹³C-NMR, Mass Spectrometry | Provides detailed understanding of chemical transformations. |

| Monitoring reaction kinetics | Time-course analysis via MS | Allows for the optimization of reaction conditions. |

| Identification of intermediates | Cryogenic NMR, Trapped Ion MS | Helps in confirming proposed reaction mechanisms. |

Environmental Fate and Transport Studies: Degradation and Bioaccumulation Pathways

The widespread use of organophosphorus compounds necessitates a thorough understanding of their environmental impact. This compound is an effective tool for studying the environmental fate and transport of phosphonates. When released into a controlled environmental system (e.g., a soil column or an aquatic microcosm), the ¹³C label allows for the unambiguous tracking of its degradation and movement.

Researchers can monitor the appearance of labeled degradation products over time, helping to identify the primary pathways of breakdown, whether through microbial action, hydrolysis, or photodegradation. Furthermore, by analyzing various environmental compartments (water, soil, sediment, and biota), the potential for bioaccumulation in organisms can be assessed. These studies are crucial for developing accurate environmental risk assessments for phosphonate-based compounds. The persistence of compounds with the carbon-phosphorus (C-P) bond, which is resistant to hydrolysis, thermal degradation, and photolysis, makes such tracking studies particularly important. ornl.gov

| Study Type | Key Parameter Measured | Significance |

| Degradation Studies | Rate of disappearance of parent compound and appearance of labeled metabolites | Determines the persistence of the compound in the environment. |

| Transport Studies | Distribution of the ¹³C label in different environmental compartments | Assesses the mobility and potential for groundwater contamination. |

| Bioaccumulation Studies | Concentration of the ¹³C label in organisms over time | Evaluates the potential for the compound to enter the food chain. |

Metabolic Flux Analysis in Biological Pathways (as a model for phosphonate (B1237965) metabolism)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways. This is particularly relevant for studying the metabolism of phosphonates, a class of compounds known for their biological activities.

As a model compound, this compound can shed light on how organisms process phosphonates. The distribution of the ¹³C label in downstream metabolites provides a quantitative measure of the flux through specific biochemical reactions. This information is vital for understanding the metabolic capabilities of microorganisms, their potential for bioremediation of organophosphorus pollutants, and for the rational design of metabolic engineering strategies. The analysis of ¹³C enrichment in metabolites via techniques like GC-MS or LC-MS/MS allows for the construction of detailed metabolic maps. nih.gov

| Research Area | Information Gained | Impact |

| Bioremediation | Identification of key enzymes and pathways in phosphonate degradation | Development of more efficient strategies for cleaning up contaminated sites. |

| Metabolic Engineering | Quantification of metabolic bottlenecks and competing pathways | Design of microbial strains with enhanced production of valuable chemicals. |

| Xenobiotic Metabolism | Understanding how organisms detoxify foreign organophosphorus compounds | Insights into toxicology and the development of safer chemicals. |

As a Precursor and Intermediate in Advanced Organic Synthesis

Beyond its use as a tracer, this compound is a valuable building block in the synthesis of more complex molecules. The presence of the ¹³C label can be advantageous for characterizing the final products and for mechanistic studies of subsequent reactions.

Synthesis of Thiophosphonates and Analogous Organophosphorus Compounds

Diethyl methylphosphonate can be used in the synthesis of phosphonothioates, which are organophosphorus compounds where one of the oxygen atoms is replaced by a sulfur atom. nih.gov A general method involves the activation of the diethyl phosphonate, for example with triflic anhydride, followed by the addition of a thiol. nih.gov By using this compound as the starting material, ¹³C-labeled thiophosphonates can be synthesized. This isotopic labeling is particularly useful for subsequent studies, such as tracing the environmental fate or metabolic pathways of these sulfur-containing analogues. The synthesis provides a versatile route to a range of phosphonothioates by varying the thiol nucleophile. nih.gov

Development of Phosphonylated Peptides and Other Bioconjugates

Phosphonopeptides, where a peptide bond is replaced by a more stable phosphonate or phosphonamidate linkage, are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. nih.govresearchgate.net Diethyl methylphosphonate and its derivatives are key precursors in the synthesis of these peptide mimics. fishersci.ca For instance, phosphonochloridates derived from diethyl phosphonates can be coupled with amino acid esters to form the desired phosphonamidate bond. nih.gov

The use of this compound in these syntheses would yield ¹³C-labeled phosphonylated peptides. This labeling would be invaluable for studying their mechanism of action, binding affinity to target enzymes, and their metabolic stability. The ability to track the labeled peptide within a biological system can provide crucial information for the development of new therapeutic agents. gjesr.combeilstein-journals.org

Formation of Fluoroalkyl Aminophosphonates

This compound serves as a key reactant in the synthesis of fluoroalkyl α- and β-aminophosphonates. sigmaaldrich.com This application is significant in the field of medicinal chemistry and materials science, where the introduction of fluorine atoms can dramatically alter the biological and physical properties of molecules. The synthesis of related compounds, such as Diethyl fluoronitromethylphosphonate, has been achieved through the electrophilic fluorination of diethyl nitromethylphosphonate. nih.gov This fluorinated intermediate can then be utilized in further reactions, like the Horner-Wadsworth-Emmons reaction with aldehydes and ketones, to produce new 1-fluoro-1-nitroalkenes. nih.gov Additionally, it can undergo conjugate additions to Michael acceptors, providing access to a variety of modified diethyl 1-fluoro-1-nitrophosphonates. nih.gov These synthetic pathways highlight the utility of phosphonate structures in creating complex fluorinated molecules.

Role in the Synthesis of Agrochemical Intermediates (e.g., Glufosinate)

Diethyl Methylphosphonate is a crucial intermediate in the production of the herbicide glufosinate (B12851). researchgate.netgoogle.com Glufosinate, along with glyphosate (B1671968) and paraquat, is one of the world's major herbicides. researchgate.net The synthesis of glufosinate can be achieved through various routes where Diethyl Methylphosphonate is a key precursor. google.comgoogle.com One patented method involves the reaction of diethyl phosphite (B83602) with chloromethane (B1201357) gas to produce Diethyl Methylphosphonate, which is then reduced to diethyl methyl-phosphonite. google.com This intermediate is subsequently used in the final steps to synthesize glufosinate-ammonium. google.com The use of Diethyl Methylphosphonate as a starting material offers a cost-effective and environmentally conscious approach to glufosinate production, characterized by readily available raw materials and high product yield. google.com

Role as a Chemical Warfare Agent Simulant in Research and Verification Contexts

Due to its structural similarity and comparable physicochemical properties to nerve agents like Sarin (B92409) (GB) and Soman (GD), Diethyl Methylphosphonate and its close analog, Dimethyl Methylphosphonate (DMMP), are widely used as simulants in research. wikipedia.orgresearchgate.netmdpi.comjh.edu These simulants are essential for studies where the use of highly toxic actual agents is impractical or dangerous. mdpi.com They allow researchers to develop and test detection equipment, decontamination procedures, and protective materials in a safe and controlled environment. wikipedia.orgmdpi.com

Development and Validation of Advanced Detection Methodologies

The use of this compound and its analogs as simulants has been instrumental in the advancement of detection technologies for chemical warfare agents (CWAs). mdpi.comnih.gov Various analytical methods have been developed and validated using these simulants to ensure rapid and accurate identification of actual nerve agents in both environmental and biological samples. nih.govcdc.gov

Key methodologies include:

Paper Spray Mass Spectrometry (PS-MS): This technique has been successfully used for the rapid, preparation-free detection of CWA simulants, including DMMP, in biological matrices like blood and urine. nih.gov The method demonstrates low limits of detection (in the ng/mL range), which are well below the physiologically relevant concentrations found in exposure victims. nih.gov

Ion Mobility Spectrometry (IMS): IMS is a robust tool for the on-site, real-time detection of simulants like Di-isopropyl Methylphosphonate (DIMP) at trace levels (parts-per-billion). mdpi.com This technology is used to test and calibrate sensitive IMS instruments designed to warn against deadly chemical weapons. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a reliable method for the off-site quantification and confirmation of simulants. mdpi.com It is often used as a benchmark for validating the accuracy of field-portable detection systems. mdpi.comcdc.gov

Table 1: Performance of Advanced Detection Methodologies for CWA Simulants

| Detection Method | Analyte/Simulant | Matrix | Limit of Detection (LOD) | Key Findings |

|---|---|---|---|---|

| Paper Spray-MS | DMMP, TMP, DIMP | Human Blood & Urine | Low ng/mL range | Enables rapid, sample-preparation-free detection at physiologically relevant concentrations. nih.gov |

| Ion Mobility Spectrometry (IMS) | DIMP | Air | 0.24 ppbv | Provides real-time, on-site detection with excellent sensitivity for warning systems. mdpi.com |

Studies on Decontamination and Remediation Processes

Research into effective decontamination methods for surfaces contaminated with nerve agents heavily relies on simulants like Diethyl Methylphosphonate. chinayyhg.comresearchgate.net These studies investigate the efficacy of various chemical and physical processes to neutralize or remove the harmful compounds. For instance, the decontamination of O,S-diethyl methyl phosphonothiolate (OSDEMP), a VX simulant, has been studied using N,N-dichlorourethane in an aqueous medium, with the reaction products identified by GC-MS. chinayyhg.com

Other studies have focused on the decomposition of simulants on different materials:

Metal Oxides: The adsorption and decomposition of DMMP have been extensively studied on various metal oxides, including TiO2, Al2O3, and size-selected (MoO3)3 and (ZrO2)3 clusters. researchgate.netjh.eduresearchgate.net These studies show that the reactivity and decomposition pathways are highly dependent on the surface properties of the oxide material. researchgate.netjh.edu For example, DMMP decomposition on (ZrO2)3 clusters was found to be stoichiometric rather than catalytic. jh.edu

Photodecontamination: Dry-photodecontamination methods using UV light have been employed for simulants like Diethyl Methylphosphonate on aluminum and oxidized aluminum foils. researchgate.net These studies analyze the gaseous by-products and solid residues to understand the photo-degradation pathways, aiding in the development of light-based decontamination technologies. researchgate.net

Interactions with Materials and Engineered Surfaces

Understanding the interaction of this compound with various materials is crucial for designing effective protective equipment and coatings. Research in this area focuses on how the simulant is absorbed by, permeates through, or is repelled by different surfaces.

Permeation and Barrier Property Studies in Polymeric Coatings

Polymeric coatings are widely used on vehicles, equipment, and buildings and can act as a sink for CWAs, posing long-term contact and off-gassing hazards. nih.gov Therefore, developing highly impermeable polymer coatings is a critical area of research. nih.gov Studies use simulants like DMMP to investigate the permeation behaviors and barrier properties of these coatings. nih.govacs.org

Key findings from these studies include:

Cross-link Density: The cross-link density of a polymer is a critical factor in determining its chemical resistance. nih.gov Highly cross-linked epoxy coatings have been shown to completely bar the permeation of DMMP and actual nerve agents during testing periods. nih.gov

Multi-layer Coatings: A designed double-layer peelable coating (DLPC) demonstrated a permeation breakthrough time for DMMP that was approximately 10 times longer than a conventional monolayer coating, significantly enhancing protection. acs.orgresearchgate.net

Nanofillers: The incorporation of nanofillers, such as layered silicate (B1173343) clays, into polymer matrices can significantly improve barrier properties. researchgate.netmdpi.com These fillers create a more tortuous path for diffusing molecules, delaying their permeation through the material. mdpi.com The effectiveness of the barrier depends on the aspect ratio of the filler particles and their degree of dispersion within the polymer. researchgate.net

Influence of Concentration: The concentration of the simulant solution can affect the permeation process. acs.org Studies have shown that both the chemical similarity between the coating and the solution, as well as the physical mobility of the simulant molecules, play a role in how they permeate the polymer. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Diethyl Methylphosphonate | DEMP |

| This compound | - |

| Dimethyl Methylphosphonate | DMMP |

| Di-isopropyl Methylphosphonate | DIMP |

| Diethyl fluoronitromethylphosphonate | - |

| Diethyl nitromethylphosphonate | - |

| Diethyl phosphite | - |

| Diethyl methyl-phosphonite | - |

| Glufosinate | - |

| Glufosinate-ammonium | - |

| Glyphosate | - |

| O,S-diethyl methyl phosphonothiolate | OSDEMP |

| Paraquat | - |

| Sarin | GB |

| Soman | GD |

| Trimethyl phosphite | - |

Adsorption and Surface Chemistry on Metal Oxide Substrates

The study of how organophosphorus compounds interact with metal oxide surfaces is critical for applications ranging from catalysis and environmental remediation to the development of protective materials. Dimethyl Methylphosphonate (DMMP) is frequently used as a simulant for nerve agents in these studies due to its similar chemical structure, making its surface chemistry a significant area of investigation. jh.edu The use of this compound in such research would enable scientists to unambiguously track the phosphonate's adsorption and decomposition pathways on various substrates.

Research on DMMP reveals that its interaction with metal oxides is highly dependent on the nature of the oxide itself. acs.org On surfaces like aluminum oxide, magnesium oxide, and lanthanum oxide, the initial interaction involves the binding of the phosphoryl (P=O) group to an acidic site on the surface. acs.org As the temperature increases, this is followed by the stepwise elimination of the methoxy (B1213986) groups, which react with surface hydrogens to form methanol (B129727) that is subsequently released from the surface. acs.org The final product on these oxides is typically a surface-bound methylphosphonate, where the P-CH3 bond remains intact and is resistant to further oxidation. acs.org

In contrast, the interaction with iron oxide follows a different pathway. While the initial adsorption also involves the phosphoryl group binding to a Lewis acid site, the P-CH3 bond is much more easily cleaved. acs.org This is attributed to the ability of iron to cycle between different oxidation states (Fe(III)/Fe(II)), providing a low-energy pathway for the oxidative cleavage of this bond. acs.org

Studies on zirconium oxide (ZrO2) clusters have shown that DMMP adsorbs dissociatively even at room temperature, primarily through the breaking of a P-OCH3 bond. jh.edu This results in surface-bound methoxy species and methyl methylphosphonate. jh.edu Temperature-programmed desorption experiments identified methanol as a major reaction product, evolving via two distinct pathways at different temperatures. jh.edu

The use of 13C labeling in Diethyl Methylphosphonate would be instrumental in confirming these pathways. By using 13C NMR or temperature-programmed mass spectrometry, researchers could precisely identify and quantify the 13C-containing products (e.g., methanol, dimethyl ether, or surface-bound species), providing definitive evidence for the proposed reaction mechanisms.

| Metal Oxide | Initial Interaction | Decomposition Pathway | Key Products | P-CH3 Bond Stability |

|---|---|---|---|---|

| Aluminum Oxide (Al2O3) | P=O group binds to surface acid site acs.org | Stepwise elimination of methoxy groups acs.org | Methanol, Surface-bound methylphosphonate acs.org | Resistant to cleavage acs.org |

| Magnesium Oxide (MgO) | P=O group binds to surface acid site acs.orgacs.org | Stepwise elimination of methoxy groups acs.org | Methanol, Surface-bound methylphosphonate acs.org | Resistant to cleavage acs.org |

| Iron Oxide (Fe2O3) | Strong coordination of P=O to Lewis acid site acs.org | Cleavage of both methoxy and P-CH3 groups acs.org | Total elimination of organic groups at >300°C acs.org | Easily cleaved via redox pathway acs.org |

| Zirconium Oxide (ZrO2) | Dissociative adsorption at room temperature jh.edu | Scission of a P-OCH3 bond jh.edu | Methanol, Dimethyl ether, Formaldehyde jh.edu | Stable under initial decomposition jh.edu |

Investigations into Flame Retardancy Mechanisms (conceptual transfer from DMMP)

Organophosphorus compounds like DMMP are effective flame retardants for a variety of polymers. nih.govtaylorandfrancis.com They are valued for their high phosphorus content and their ability to reduce smoke and toxic gas emissions during combustion. nih.gov The mechanisms by which they impart flame retardancy are complex and can occur in both the gas phase and the condensed (solid) phase. researchgate.net Investigating these mechanisms using this compound would allow for a precise tracing of the phosphorus-containing fragments throughout the combustion process.

Gas-Phase Mechanism: In the gas phase, the flame retardant decomposes at high temperatures to produce phosphorus-containing radicals, such as PO• and HPO•. mdpi.com These highly reactive species act as radical scavengers, interrupting the chain reactions of combustion. researchgate.net They effectively trap the key radicals responsible for fire propagation, such as H• and OH•, converting them into less reactive species and thereby quenching the flame. researchgate.net

Condensed-Phase Mechanism: In the condensed phase, the phosphorus compounds can decompose to form phosphoric acid, which then dehydrates to polyphosphoric and metaphosphoric acid. nih.govresearchgate.net These acidic species act as catalysts, promoting the dehydration and cross-linking of the underlying polymer. researchgate.net This process leads to the formation of a stable, insulating layer of char on the polymer's surface. nih.gov This char layer serves as a physical barrier that limits the transfer of heat from the flame to the polymer and restricts the flow of flammable volatile gases from the polymer to the flame, effectively suffocating the fire. researchgate.net

The synergistic effect of phosphorus compounds with other elements, such as silicon (in nano-silica), has also been explored to enhance flame retardancy. nih.gov The combination can lead to improved thermal stability and mechanical properties of the polymer composite. nih.gov

By employing this compound in flammability studies and analyzing the resulting char and gaseous products, researchers could map the distribution of the original carbon from the phosphonate. This would provide clear evidence of how much of the compound contributes to the protective char layer versus how much is volatilized to act in the gas phase, offering a more complete picture of the synergistic flame-retardant mechanisms.

| Phase | Mechanism | Description | Key Species Involved |

|---|---|---|---|

| Gas Phase | Radical Trapping / Flame Poisoning researchgate.net | Decomposition products interrupt the exothermic chain reactions of combustion in the flame. researchgate.net | PO•, HPO•, H•, OH• researchgate.netmdpi.com |

| Condensed Phase | Char Formation / Barrier Creation nih.govresearchgate.net | Catalyzes the formation of a protective, insulating char layer on the polymer surface, which limits heat and mass transfer. nih.govresearchgate.net | Phosphoric acid, Polyphosphoric acid nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. It is extensively used to model the behavior of diethyl methylphosphonate (B1257008) and its analogs, such as dimethyl methylphosphonate (DMMP).

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction energetics and identifying the most probable pathways. For compounds like diethyl methylphosphonate, this is crucial for understanding degradation and decomposition mechanisms. Studies on analogous compounds like DMMP have shown that the primary degradation pathway often involves the abstraction of a hydrogen atom. DFT is used to calculate the activation energies and reaction enthalpies for various possible reaction channels, such as fragmentation or reactions with radicals. For example, theoretical investigations into the unimolecular decomposition of DMMP have been conducted to understand its thermal stability and breakdown products. acs.org Similarly, DFT models can predict the energetics of reactions on surfaces, such as the interaction of phosphonates with metal oxides. acs.org

Table 1: Calculated Energetics for Key Reaction Steps in Phosphonate (B1237965) Analogs Note: This table presents representative data from computational studies on closely related phosphonate compounds, which serve as a model for Diethyl Methylphosphonate-13C.

| Reaction / Process | Compound Studied | Computational Method | Calculated Energy (kcal/mol) | Reference |

| P-OCH₃ Bond Cleavage | DMMP | DFT | Varies with surface | acs.org |

| H-Abstraction from Methyl Group | DMMP | DFT | Activation Energy | |

| Isomer Interconversion Barrier | DMMP Cation | High-Level Ab Initio | High Barriers | acs.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For diethyl methylphosphonate, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. This analysis helps predict where the molecule is most likely to undergo nucleophilic or electrophilic attack. For instance, the phosphoryl oxygen is typically a site of high electron density (related to the HOMO) and a potential center for electrophilic attack or hydrogen bonding.

Table 2: Frontier Molecular Orbital Energies for Diethyl Methylphosphonate and Related Compounds Data calculated using quantum mechanical methods.

| Compound | EHOMO (Hartree) | ELUMO (Hartree) | ΔE (HOMO-LUMO Gap) |

| Diethyl methylphosphonate | -0.308 | 0.825 | 1.133 |

| Diethyl ethylphosphonate | -0.315 | 0.830 | 1.145 |

| Trimethyl phosphate | -0.306 | 0.762 | 1.068 |

| Source: Adapted from theoretical investigations on hydrogen bonding parameters. ljmu.ac.uk |

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. Identifying the geometry of a transition state is essential for understanding the mechanism of a reaction. DFT calculations are used to locate these TS structures on the potential energy surface, which correspond to first-order saddle points (i.e., a maximum in one direction and minima in all others). dtic.mil Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dtic.mil For reactions involving diethyl methylphosphonate, such as hydrolysis or rearrangement, characterizing the transition state geometry provides a detailed picture of the bond-breaking and bond-forming processes. High barriers to isomer interconversion in related phosphonates have been explained by the high energy of the associated transition states. acs.org

Quantum Chemical Studies on Phosphonate Reactivity and Electronic Properties

Beyond DFT, a range of quantum chemical methods are applied to study the fundamental reactivity and electronic properties of the phosphonate functional group. These studies provide insights into charge distribution, dipole moments, and the nature of the phosphorus-carbon and phosphorus-oxygen bonds.

The phosphorus atom in phosphonates is electrophilic and is a likely site for nucleophilic attack. Quantum chemical calculations can quantify the partial atomic charges on each atom, confirming the electron-deficient nature of the phosphorus center and the electron-rich character of the phosphoryl oxygen. This charge distribution is fundamental to understanding reactions like the Michaelis-Arbuzov reaction, a key method for synthesizing phosphonates. wikipedia.org Isotopic labeling with 13C does not significantly alter these electronic properties but can be useful in experimental studies (e.g., NMR) to track reaction pathways, which can then be compared with theoretical predictions.

Molecular Dynamics Simulations (where applicable for condensed phase interactions)

While quantum chemical calculations are often performed on isolated molecules (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a liquid or interacting with a surface. MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields derived from quantum mechanical calculations or experimental data.

For this compound, MD simulations could be used to study its properties in solution, including solvation structure, diffusion, and interactions with other solutes or solvent molecules. These simulations are particularly valuable for understanding how the solvent environment affects conformational preferences and reaction dynamics. For example, trajectory surface hopping dynamics have been used to understand the dissociation dynamics of the DMMP radical cation, revealing how different conformers can lead to different fragmentation products. mdpi.com Such studies provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical processes in a realistic environment.

Advanced Analytical Methodologies for Diethyl Methylphosphonate 13c Quantification and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Internal Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. When coupled with the use of stable isotope-labeled internal standards, it provides a robust platform for highly accurate and precise quantification. Diethyl Methylphosphonate-13C serves as an ideal internal standard for the analysis of its unlabeled counterpart, Diethyl Methylphosphonate (B1257008) (DEMP), and other related organophosphonates.

The principle of this method relies on the near-identical chemical and physical properties of the 13C-labeled standard and the native analyte. researchgate.netnih.gov Both compounds co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's ion source. However, they are distinguishable by their mass-to-charge (m/z) ratio due to the mass difference imparted by the 13C isotope. This allows the SIL internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in complex sample analysis. researchgate.netnih.gov

For the analysis of polar organophosphonates like DEMP, a derivatization step is often required to increase their volatility and improve chromatographic performance. nih.gov Common derivatization techniques include silylation or methylation. nih.govosti.gov The resulting derivatives are then amenable to GC-MS analysis.

Table 1: Illustrative GC-MS Parameters for Organophosphonate Analysis Note: These parameters are based on methods for similar compounds like Di-isopropyl Methyl Phosphonate (B1237965) (DIMP) and may require optimization for Diethyl Methylphosphonate.

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC Column | Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film) or equivalent | osti.gov |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | osti.gov |

| Injector Temperature | 250 °C | osti.govnih.gov |

| Oven Temperature Program | Initial 40-60°C, hold for 1-3 min, then ramp at 8-20°C/min to 300-320°C, hold for 3 min | osti.govnih.gov |

| Ion Source Temperature | 230 °C | osti.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | osti.gov |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification | nih.gov |

By monitoring specific ions for both the analyte and the 13C-labeled internal standard, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach ensures high precision and accuracy in quantification.

Ion Mobility Spectrometry (IMS) for Trace Detection and Identification

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive technique for detecting and identifying volatile organic compounds in the gas phase. It separates ions based on their size, shape, and charge as they drift through a tube under the influence of a weak electric field. IMS is particularly valuable for on-site, real-time trace detection.

In IMS, molecules are ionized, typically by a radioactive source (e.g., ⁶³Ni) or a non-radioactive source (e.g., corona discharge), to form reactant ions. These reactant ions then transfer charge to the target analyte molecules. The resulting product ions are gated into a drift tube filled with an inert gas. The time it takes for an ion to traverse the drift tube is its drift time, which is characteristic of the ion's mobility. The reduced ion mobility constant (K₀) is a normalized value that is characteristic of a specific ion and is used for identification. mdpi.com

For compounds like phosphonates, IMS often detects both monomer and dimer ions, providing additional points of confirmation. mdpi.com While specific K₀ values for this compound are not widely published, data from the closely related simulant Di-isopropyl Methyl Phosphonate (DIMP) illustrates the principle. The 13C-labeled compound would be expected to have a nearly identical drift time to its unlabeled analog but could be resolved if coupled with a mass spectrometer (IMS-MS), which separates the ions based on their m/z ratio after the IMS separation.

Table 2: Representative IMS Data for DIMP (a Diethyl Methylphosphonate Analog) Note: Data is for Di-isopropyl Methyl Phosphonate (DIMP) with ammonia (B1221849) doping.

| Ion Species | Formula | Reduced Ion Mobility (K₀) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Positive Reactant Ion | RIP⁺ | 2.31 | mdpi.com |

| Monomer Product Ion | [M·NH₄]⁺ | 1.41 | mdpi.com |

| Dimer Product Ion | [M₂·NH₄]⁺ | 1.04 | mdpi.com |

The high sensitivity of IMS makes it an excellent tool for screening and trace detection, with detection limits often reaching the parts-per-billion (ppb) level. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Labeled Metabolite Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net It is exceptionally well-suited for the analysis of polar and charged molecules, such as the metabolites of organophosphorus compounds. researchgate.net

In CE, analytes are separated based on their charge-to-size ratio in a narrow, fused-silica capillary filled with an electrolyte solution under the influence of a high voltage electric field. nih.gov This separation mechanism is fundamentally different from chromatography, making CE-MS a complementary technique to GC-MS and LC-MS. Its key advantages include very low sample consumption (nanoliter range), rapid analysis times, and high separation efficiency for hydrophilic compounds that are often difficult to retain on traditional reversed-phase LC columns. researchgate.net

When studying the metabolism of Diethyl Methylphosphonate, its 13C label is invaluable. If a biological system is exposed to this compound, any resulting metabolites will retain the isotopic label. CE-MS can then be used to separate these polar, often charged, metabolites (such as methylphosphonic acid) from the complex biological matrix. The mass spectrometer detects the characteristic mass shift of the 13C-labeled metabolites, allowing for their unambiguous identification and tracing of metabolic pathways. While specific applications to this compound are not prevalent in the literature, the technique's proven success with other phosphonates and polar metabolites demonstrates its high potential in this area. semanticscholar.org

Development of Novel Derivatization Methods for Enhanced Detectability

As mentioned, the analysis of polar organophosphorus compounds like phosphonic acids by GC-MS is often hindered by their low volatility and high polarity, leading to poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile derivatives suitable for GC analysis. nih.gov Research continues into the development of novel, efficient, and rapid derivatization methods.

Two primary strategies for derivatizing phosphonic acids are silylation and methylation. nih.gov

Silylation: This is a widely used technique where an active proton in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated esters are significantly more volatile and thermally stable. nih.gov

Methylation: This method involves the addition of a methyl group to the acidic functional group. Traditional reagents like diazomethane (B1218177) are effective but hazardous. nih.gov Newer, safer reagents have been developed, including trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF₄) and trimethylsilyldiazomethane (B103560) (TMSDAM). osti.govresearchgate.net TMO•BF₄, for example, offers a practical and expedient method for methylating phosphonic acids at ambient temperature, producing derivatives that are readily identified by GC-MS. osti.gov

The development of these methods enhances the detectability and simplifies the analysis of phosphonic acids and their esters, which is crucial for verification and monitoring purposes.

Table 3: Common Derivatization Reagents for Phosphonic Acids

| Method | Reagent | Abbreviation | Key Advantage | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly effective and widely used for creating volatile TMS esters. | nih.govnih.gov |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms stable TBDMS derivatives, often with characteristic mass spectra. | nih.gov |

| Methylation | Trimethyloxonium tetrafluoroborate | TMO•BF₄ | Safer alternative to diazomethane; reaction occurs at room temperature. | osti.gov |

| Methylation | Trimethylsilyldiazomethane | TMSDAM | Commercially available and safer than diazomethane for methyl ester formation. | researchgate.net |

Concluding Remarks and Future Research Outlook

Current Advancements and Identified Knowledge Gaps in Diethyl Methylphosphonate-13C Research

Research directly focused on this compound is not extensively documented in publicly available literature, which itself constitutes a significant knowledge gap. However, advancements in the broader field of isotopic labeling provide a clear framework for its potential. The synthesis of 13C-labeled compounds has become increasingly sophisticated, moving beyond early-stage incorporation to include late-stage labeling techniques that offer greater efficiency and versatility. imist.maacs.org Analytical methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have achieved remarkable sensitivity and resolution, allowing for the detection and structural elucidation of labeled molecules and their metabolites at very low concentrations. nih.govresearchgate.net

Despite these general advancements, specific knowledge regarding this compound is largely inferred rather than empirically established. The primary knowledge gaps include:

Validated Synthesis and Purification Protocols: While general methods for creating phosphonates and incorporating 13C labels exist, optimized, high-yield synthetic routes specifically for this compound are not widely published. nih.gov

Metabolic and Degradation Pathways: Diethyl methylphosphonate (B1257008) is used as a flame retardant and is a known precursor and simulant for nerve agents like sarin (B92409) and soman. wikipedia.orgwikipedia.org However, the precise metabolic fate and environmental degradation pathways of this compound are not fully elucidated. Utilizing the 13C-labeled version would be instrumental in tracing these pathways definitively.

Mechanistic Studies: The isotopic label provides a powerful tool for investigating the mechanisms of chemical and biochemical transformations. wikipedia.org There is a lack of studies using this compound to probe the kinetics and mechanisms of its hydrolysis, oxidation, or enzymatic degradation. researchgate.net

Quantitative Environmental Analysis: While the unlabeled compound can be detected in environmental matrices, the use of this compound as an internal standard for isotope dilution analysis would significantly improve the accuracy and precision of quantification methods. britannica.com

Emerging Applications and Unexplored Research Avenues for 13C-Labeled Phosphonates

The unique properties of 13C-labeled compounds open up numerous possibilities for research and application. moravek.com For this compound and related labeled phosphonates, several emerging areas hold considerable promise.

Table 1: Potential Research Applications for this compound

| Research Area | Application | Rationale |

| Environmental Fate and Transport | Tracer studies in soil and aquatic systems. | To quantify degradation rates, identify breakdown products, and model the movement of organophosphorus pollutants in the environment. usgs.gov |

| Metabolic and Toxicological Studies | In vivo and in vitro metabolic mapping. | To understand how organisms process organophosphorus compounds, identifying key metabolites and detoxification pathways. moravek.com |

| Chemical Synthesis and Mechanistic Chemistry | Elucidation of reaction mechanisms. | To study reactions like the Michaelis–Arbuzov reaction or to follow the phosphorus-carbon bond cleavage under various conditions. wikipedia.orgwikipedia.org |

| Analytical Chemistry | Isotope dilution mass spectrometry (IDMS). | To serve as a highly accurate internal standard for the quantification of unlabeled diethyl methylphosphonate in complex samples. britannica.com |

| Medical Imaging | Development of MRI probes. | Hyperpolarized 13C MRI is an emerging technique for imaging tissue metabolism in real-time; labeled phosphonates could be developed as probes for specific metabolic processes or diseases. nih.govnih.gov |

Unexplored avenues for research are plentiful. For instance, the application of 13C-labeled phosphonates in plant science could illuminate the uptake and metabolism of organophosphorus pesticides or the mechanisms of plant-microbe interactions involving phosphonate-based signaling molecules. In materials science, incorporating 13C-labeled flame retardants like this compound into polymers could enable precise studies on their degradation and leaching mechanisms over the product's lifecycle. Furthermore, the use of dual-labeled isotopologues (e.g., 13C and 2H) could offer even more detailed insights into kinetic isotope effects and reaction pathways. researchgate.net

Anticipated Methodological Innovations in Synthesis, Characterization, and Analysis

Future progress in the study of this compound will be driven by methodological innovations.

Characterization: Advances in NMR spectroscopy, such as higher field strengths and new pulse sequences, will continue to enhance the ability to characterize labeled compounds and their biological environments. frontiersin.orgnih.gov The large chemical shift range of 13C is particularly advantageous for resolving complex mixtures. frontiersin.org Solid-state NMR could also be employed to study the interaction of labeled phosphonates within materials like polymers or soil matrices.

Analysis: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS), particularly techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), will allow for the unambiguous identification and quantification of 13C-labeled metabolites even in highly complex biological extracts. researchgate.netresearchgate.net The development of new software and algorithms for analyzing stable isotope labeling data will be crucial for extracting meaningful biological information from large metabolomics datasets. nih.gov

Broader Scientific Implications for Organophosphorus Chemistry and Isotopic Tracer Science

The focused study of a specific molecule like this compound has implications that extend far beyond the compound itself. For organophosphorus chemistry, detailed mechanistic and metabolic data obtained using this tracer can be extrapolated to a wide range of structurally related compounds, including pesticides, herbicides, flame retardants, and chemical warfare agents. This knowledge is critical for designing safer chemicals, developing more effective remediation strategies, and understanding the toxicology of this important class of compounds.

For the broader field of isotopic tracer science, the synthesis and application of novel labeled compounds like this compound continually expand the toolkit available to researchers. nih.gov Each new tracer enables scientists to ask more specific and complex questions about biological and environmental systems. nih.govmdpi.com The challenges encountered in the synthesis, analysis, and interpretation of data for 13C-labeled phosphonates will drive innovation in analytical instrumentation and methodologies, ultimately benefiting the entire scientific community. The continued development and application of stable isotope tracers are fundamental to advancing our quantitative and mechanistic understanding of the complex systems that govern our world. tandfonline.com

Q & A

Q. How can isotopic labeling with 13C in diethyl methylphosphonate-13C be verified experimentally?

Methodological Answer: Isotopic enrichment is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For 13C-labeled compounds, the absence of splitting in 13C-NMR spectra (due to 13C-31P coupling) and the molecular ion peak shift in MS (e.g., m/z 111.04 for Ethyl phosphonic acid-(methyl-13C), as shown in isotopic analogs ) are critical markers. Quantify isotopic purity using high-resolution MS or isotope ratio mass spectrometry (IRMS) to ensure ≥99 atom % 13C enrichment.

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A typical route involves reacting 13C-labeled methylphosphonic acid with ethanol under acid catalysis. For example, in analogous syntheses (e.g., diethyl-2,2-(diethoxy)ethylphosphonate), esterification is achieved by refluxing with p-toluenesulfonic acid in acetone, followed by hydrazone derivatization to stabilize intermediates . Key steps include inert atmosphere handling (argon) and rigorous drying of solvents to prevent hydrolysis.

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 4°C. Avoid exposure to moisture and heat, as hydrolysis of the phosphonate ester bond can occur, degrading isotopic integrity. Stability tests using gas chromatography (GC) or HPLC over 6–12 months are recommended to monitor decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in structural studies?

Methodological Answer: Contradictions in 1H- and 13C-NMR assignments (e.g., unexpected splitting patterns) often arise from residual proton coupling or impurities. Use deuterated solvents and heteronuclear decoupling during 13C-NMR acquisition to suppress noise. Compare spectra with unlabeled analogs (e.g., diethyl methylphosphonate) to isolate isotopic effects. Cross-validate with computational methods (DFT calculations for chemical shifts) .

Q. What experimental controls are critical for kinetic studies involving this compound in organocatalytic reactions?

Methodological Answer: Include (1) unlabeled diethyl methylphosphonate as a control to assess isotopic kinetic isotope effects (KIEs), and (2) internal standards (e.g., triphenylphosphine oxide) to normalize reaction yields. Monitor reaction progress via in situ 31P NMR to track phosphonate conversion rates. Ensure solvent purity (e.g., anhydrous DMF) to avoid side reactions .

Q. How can trace impurities in this compound impact mechanistic studies in phosphorylation reactions?

Methodological Answer: Impurities like residual ethanol or hydrolysis products (e.g., methylphosphonic acid-13C) can act as nucleophiles, skewing reaction kinetics. Use preparative HPLC or distillation (e.g., Kugelrohr at 0.05 Torr ) to purify the compound. Conduct blank reactions with purified solvents/reagents to isolate impurity effects. Quantify impurities via GC-MS with selective ion monitoring (SIM) .

Q. What strategies mitigate isotopic dilution in 13C-labeled phosphonate tracer studies?

Methodological Answer: Use stoichiometric excess of 13C-labeled reagents to minimize dilution by natural-abundance isotopes. For metabolic tracer studies, employ cell cultures with isotope-free media and analyze intracellular metabolites via LC-MS/MS with multiple reaction monitoring (MRM) to distinguish labeled/unlabeled species .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported 13C-NMR chemical shifts for this compound?

Methodological Answer: Variations in chemical shifts (e.g., δ 16.4–31.3 ppm in analogs ) may stem from solvent effects or pH differences. Standardize conditions (solvent, temperature, pH) and reference spectra to tetramethylsilane (TMS). Cross-check with databases like NIST Chemistry WebBook for consensus values .

Q. What statistical methods are appropriate for analyzing reproducibility in isotopic labeling efficiency?

Methodological Answer: Apply ANOVA to compare batch-to-batch variability in isotopic purity (e.g., 99 atom % vs. 98% ). Use Grubbs’ test to identify outliers in MS datasets. Report confidence intervals (95% CI) for isotopic enrichment ratios to enhance reproducibility claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products